2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Description
2-{1-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a bicyclic heterocyclic compound featuring a fused octahydropyrrolo[2,3-c]pyrrole core. The structure includes a methanesulfonyl (mesyl) group at position 1 of the bicyclic amine and a pyridine ring at position 5. This compound belongs to a class of sulfonamide derivatives, where the sulfonyl group enhances metabolic stability and influences binding interactions in biological systems.
Properties
IUPAC Name |
1-methylsulfonyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-18(16,17)15-7-5-10-8-14(9-11(10)15)12-4-2-3-6-13-12/h2-4,6,10-11H,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOOXOCLWAXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2C1CN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine and its closest analogs:
Key Observations :
- Sulfonyl Group Variations : The target compound’s methanesulfonyl group is smaller and less sterically hindered compared to the trimethylpyrazole sulfonyl () and chloro-methylbenzenesulfonyl () groups. Smaller substituents may improve solubility but reduce target specificity .
- Electronic Effects : Chlorine in ’s analog introduces electronegativity, which could influence binding interactions in enzymatic systems .
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